Product packaging for 3,7,3'-Trihydroxyflavone(Cat. No.:CAS No. 151698-64-5)

3,7,3'-Trihydroxyflavone

Cat. No.: B600761
CAS No.: 151698-64-5
M. Wt: 258.23
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Description

Overview of Flavonoid Structural Classes and Their Broad Biological Relevance in Contemporary Research

The major classes of flavonoids are distinguished by the oxidation state and substitution pattern of the C ring. foodengprog.orgmdpi.com These classes include:

Flavones: Characterized by a double bond between carbons 2 and 3 and a ketone group at carbon 4 of the C ring.

Flavonols: Similar to flavones but with an additional hydroxyl group at the 3-position.

Flavanones: The C ring is saturated, lacking the C2-C3 double bond. foodengprog.org

Flavanols (or Catechins): The C ring is saturated, and the ketone at C4 is reduced to a hydroxyl group.

Isoflavones: The B ring is attached to carbon 3 of the C ring instead of carbon 2. foodengprog.orgmdpi.com

Anthocyanins: Characterized by a positive charge on the oxygen atom of the C ring, they are largely responsible for the red, purple, and blue colors in many flowers and fruits. mdpi.commdpi.com

The structural diversity of flavonoids is a key determinant of their wide-ranging biological activities. foodengprog.orgresearchgate.net Contemporary research has increasingly focused on the potential health benefits of these compounds, which include antioxidant, anti-inflammatory, antimicrobial, antiviral, cardioprotective, neuroprotective, and anticancer effects. mdpi.comfrontiersin.org The ability of flavonoids to scavenge free radicals and modulate key cellular enzyme functions underpins many of these properties. foodengprog.orgbiosynth.com

Positioning of 3,7,3'-Trihydroxyflavone within the Flavonoid Research Landscape

This compound, as its name suggests, is a flavonol, a subclass of flavonoids. Its structure features hydroxyl groups at positions 3, 7, and 3'. This specific hydroxylation pattern distinguishes it from other well-known flavonols and is crucial to its chemical properties and biological activities. While the broader flavonoid family has been extensively studied, this compound represents a more specialized area of investigation. It is recognized as a flavonoid derivative with a polyphenolic structure that contributes to its capacity to scavenge free radicals and mitigate oxidative stress. biosynth.com

Initial research indicates that this compound possesses antioxidant properties. biosynth.comjchr.org This has spurred interest in its potential therapeutic applications for conditions associated with oxidative stress, such as cardiovascular and neurodegenerative diseases. biosynth.com

Current Research Gaps and Motivations for Investigating this compound

Despite the foundational knowledge, significant research gaps remain in the understanding of this compound. While its antioxidant potential has been noted, a comprehensive elucidation of its mechanisms of action is still needed. biosynth.com Further investigation is required to understand how it interacts with various biochemical pathways, modulates enzyme activity, and influences signal transduction. biosynth.com

A recent study highlighted the dose-dependent effects of this compound on cell viability, suggesting its potential as an anticancer agent. jchr.org However, more in-depth studies are necessary to confirm these findings and to explore its efficacy and mechanisms in various cancer models.

The limited number of studies focused specifically on this compound compared to other flavonoids like quercetin (B1663063) or kaempferol (B1673270) presents a clear motivation for further research. Its unique substitution pattern may confer distinct biological activities that have yet to be fully uncovered. Investigating this compound could lead to the development of novel therapeutic agents with specific targets and improved efficacy. A study on the complexation of this compound with Gallium(III) ions suggests that its biological properties could be enhanced through such interactions, opening another avenue for research. acs.org

Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₅H₁₀O₅ nih.gov
Molecular Weight 270.24 g/mol nih.gov
IUPAC Name 3,7-dihydroxy-2-(3-hydroxyphenyl)chromen-4-one nih.gov
Boiling Point 553.1 °C biosynth.com
Flash Point 216.1 °C biosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14O5H10 B600761 3,7,3'-Trihydroxyflavone CAS No. 151698-64-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

151698-64-5

Molecular Formula

C14O5H10

Molecular Weight

258.23

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways of 3,7,3 Trihydroxyflavone

Identification and Isolation from Botanical Sources

While the chemical supplier Biosynth describes 3,7,3'-Trihydroxyflavone as a compound generally derived from natural sources such as fruits, vegetables, and herbal plants, specific botanical sources for this particular flavonoid are not well-documented in peer-reviewed scientific literature. biosynth.com Research has extensively cataloged the isolation of other closely related trihydroxyflavone isomers from various plants. For example, 7,3',4'-Trihydroxyflavone has been identified in the bark of Albizzia julibrissin and the flowers of Butea monosperma. Another isomer, 6,3´,4´-trihydroxyflavone, was extracted from Dipteryx lacunifera in 2020. caymanchem.comnih.gov

The general procedure for isolating flavonoids from plant material involves several established steps. The process typically begins with the extraction of dried and pulverized plant material using solvents of varying polarity, such as methanol, ethanol, or ethyl acetate. The resulting crude extract is then subjected to various chromatographic techniques to separate the complex mixture of compounds. Column chromatography, using stationary phases like silica (B1680970) gel or Sephadex, is a common primary purification step. Further refinement of the isolated fractions is often achieved using techniques like High-Performance Liquid Chromatography (HPLC) to yield the pure compound. The final identification and structural elucidation of the isolated flavonoid are confirmed through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Postulated Biosynthetic Routes and Enzymatic Steps in Plant Metabolism

The biosynthesis of flavonoids in plants follows the well-established phenylpropanoid pathway. Although the specific pathway leading to this compound has not been detailed for a particular plant species, a biosynthetic route can be postulated based on the known functions of key enzymes in flavonoid metabolism. The pathway begins with the amino acid phenylalanine.

The synthesis proceeds through a series of enzymatic reactions to form a flavanone (B1672756) precursor, which is then modified to produce the final flavonol structure (3-hydroxyflavones are classified as flavonols).

Table 1: Key Enzymes in the Postulated Biosynthesis of this compound

Enzyme Abbreviation Full Name Function in Pathway
PAL Phenylalanine ammonia-lyase Converts Phenylalanine to Cinnamic acid.
C4H Cinnamic acid 4-hydroxylase Hydroxylates Cinnamic acid to p-Coumaric acid.
4CL 4-Coumarate:CoA ligase Activates p-Coumaric acid to p-Coumaroyl-CoA.
CHS Chalcone (B49325) Synthase Catalyzes the condensation of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form Naringenin Chalcone.
CHI Chalcone Isomerase Cyclizes Naringenin Chalcone into the flavanone Naringenin.
F3'H Flavonoid 3'-hydroxylase Adds a hydroxyl group at the 3' position of the B-ring of a flavanone (e.g., Naringenin to Eriodictyol).
F3H Flavanone 3-hydroxylase Adds a hydroxyl group at the 3 position of the C-ring of a flavanone, converting it to a dihydroflavonol.

A plausible biosynthetic route to this compound would start from the flavanone Naringenin (which has hydroxyl groups at positions 5, 7, and 4'). To achieve the 3,7,3'-hydroxylation pattern, the following steps are postulated:

Hydroxylation of the B-ring: The enzyme Flavonoid 3'-hydroxylase (F3'H) acts on Naringenin to add a hydroxyl group at the 3'-position, producing the flavanone Eriodictyol (5,7,3',4'-tetrahydroxyflavanone).

Hydroxylation of the C-ring: The enzyme Flavanone 3-hydroxylase (F3H) then introduces a hydroxyl group at the 3-position of Eriodictyol, yielding the dihydroflavonol Dihydroquercetin .

Formation of the Flavonol: Finally, Flavonol Synthase (FLS) catalyzes the formation of a double bond between C-2 and C-3 of Dihydroquercetin to produce Quercetin (B1663063) (3,5,7,3',4'-pentahydroxyflavone).

To arrive at this compound, the pathway would need to either start from a precursor lacking the 5- and 4'-hydroxyl groups or involve enzymatic removal of these groups, steps that are less commonly detailed in the core flavonoid pathway.

Genetic and Environmental Factors Influencing In Vivo Biosynthesis and Accumulation

The production and accumulation of flavonoids, including presumably this compound, are tightly regulated by a complex interplay of genetic and environmental factors. These factors control the expression of the structural genes (like CHS, F3H, FLS) that encode the biosynthetic enzymes.

Genetic Regulation The primary genetic control is exerted by transcription factors (TFs), which are proteins that bind to the promoter regions of genes to activate or repress their transcription. In flavonoid biosynthesis, a key regulatory unit is the MBW complex, composed of three different types of transcription factors.

Table 2: Key Transcription Factors Regulating Flavonoid Biosynthesis

Transcription Factor Family Role Examples
R2R3-MYB Often act as primary activators or repressors, determining the specific branch of the flavonoid pathway to be activated. AtMYB12 in Arabidopsis activates early biosynthetic genes.
bHLH (basic Helix-Loop-Helix) Act as co-regulators, forming a complex with MYB proteins to enhance transcriptional activation. GLABRA3 (GL3) in Arabidopsis.

This MBW complex coordinates the expression of the necessary enzymes, ensuring that the pathway is activated in specific tissues (like flowers, fruits, or leaves) and at specific developmental stages.

Environmental Factors Plants modulate their flavonoid production in response to a wide array of external stimuli. This response is often a defense mechanism against various forms of stress.

Table 3: Environmental Factors Influencing Flavonoid Accumulation

Factor Effect on Flavonoid Biosynthesis
Light A primary stimulus. UV-B radiation, in particular, is a strong inducer of flavonoid (especially flavonol) biosynthesis, which serves a photoprotective role.
Temperature Both low and high temperatures can act as stressors that trigger increased flavonoid accumulation as part of the plant's stress tolerance response.
Drought Water deficit is a significant abiotic stress that often leads to a marked increase in the accumulation of flavonoids, which can act as antioxidants to mitigate oxidative damage.
Nutrient Availability Deficiencies in nutrients like nitrogen and phosphate (B84403) can alter the plant's primary metabolism and often lead to an upregulation of the phenylpropanoid pathway and increased flavonoid production.

| Pathogen Attack | Flavonoids can act as phytoalexins, antimicrobial compounds produced by the plant in response to fungal or bacterial infection. |

These environmental cues are perceived by the plant and translated into signaling cascades that ultimately influence the activity of transcription factors like the MBW complex, thereby adjusting the rate of flavonoid biosynthesis and accumulation to enhance the plant's survival and resilience.

Advanced Analytical Research Techniques for 3,7,3 Trihydroxyflavone Characterization and Quantification

Spectroscopic Analysis for Structural Elucidation (e.g., High-Resolution NMR, Advanced Mass Spectrometry)

The definitive structural confirmation of 3,7,3'-Trihydroxyflavone relies on a combination of high-resolution nuclear magnetic resonance (NMR) and advanced mass spectrometry (MS) techniques. These methods provide detailed insights into the molecular framework and connectivity of atoms within the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for elucidating the complex structure of flavonoids like this compound. Both ¹H and ¹³C NMR are instrumental in this process. For instance, in the ¹H NMR spectrum of a related compound, 3,7,4'-trihydroxyflavone (B192584) (resokaempferol), specific proton signals can be assigned to their respective positions on the flavone (B191248) core. nih.gov The chemical shifts and coupling constants of these protons provide crucial information about their chemical environment and neighboring atoms. nih.gov Similarly, ¹³C NMR offers a detailed map of the carbon skeleton. nih.govhebmu.edu.cn Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish the connectivity between protons and carbons, ultimately confirming the substitution pattern of the hydroxyl groups on the flavone structure. researchgate.net

Advanced Mass Spectrometry (MS) provides vital information regarding the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecular ions. nih.govresearchgate.net In ESI-MS, this compound can be detected as a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode. nih.gov Tandem mass spectrometry (MS/MS) is then used to fragment the parent ion, and the resulting fragmentation pattern provides structural clues. nih.govrsc.org For example, the fragmentation of a related trihydroxyflavone, 3',4',7-trihydroxyflavone, in positive mode ESI-HRMS revealed characteristic fragment ions. researchgate.net

Below is a table summarizing the mass spectrometric data for this compound.

Ion Mode Precursor Ion (m/z) Fragment Ions (m/z) Reference
Negative [M-H]⁻269.0455241, 213 nih.gov
Positive [M+H]⁺271.0601225.1, 215.1 nih.gov

Chromatographic Methods for Isolation, Purity Assessment, and Quantitative Analysis (e.g., UPLC-PDA-ESI/MS, HPLC-TOF/MS)

Chromatographic techniques are indispensable for the isolation, purification, and quantification of this compound from various sources.

Ultra-Performance Liquid Chromatography (UPLC) coupled with a Photodiode Array (PDA) detector and ESI-MS (UPLC-PDA-ESI/MS) is a powerful tool for the analysis of flavonoids. rsc.orgebi.ac.uk UPLC offers higher resolution and sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). The PDA detector provides ultraviolet (UV) spectra of the eluting compounds, which can aid in their identification. olemiss.edu The coupling with ESI-MS allows for the simultaneous acquisition of mass spectral data, providing a high degree of confidence in compound identification. rsc.orgolemiss.edu This technique has been successfully used for the characterization and quantification of various phenolic compounds, including flavonoids, in complex mixtures. ebi.ac.uk

High-Performance Liquid Chromatography (HPLC) coupled with Time-of-Flight Mass Spectrometry (HPLC-TOF/MS) is another advanced analytical technique used for flavonoid analysis. ebi.ac.uk TOF-MS provides high-resolution mass measurements, enabling the accurate determination of molecular formulas. mdpi.com HPLC-qTOF-MS/MS, a tandem version of this technique, further enhances structural elucidation by providing fragmentation data. mdpi.comresearchgate.net These methods are particularly useful for profiling complex plant extracts and identifying novel flavonoid constituents.

The following table outlines typical parameters for UPLC systems used in flavonoid analysis.

Parameter Value Reference
ColumnC18 reverse phase rsc.org
Mobile PhaseGradient of aqueous formic acid and methanol rsc.org
Flow Rate250 µL min⁻¹ rsc.org
DetectionPDA and ESI-MS rsc.org

Development and Validation of Novel Analytical Protocols for Complex Biological Matrices

Detecting and quantifying this compound in complex biological matrices such as blood, urine, or tissue extracts presents significant analytical challenges due to the presence of numerous interfering substances. semanticscholar.org Therefore, the development and validation of robust and sensitive analytical methods are crucial.

The development of such protocols often involves optimizing sample preparation techniques to effectively extract the target analyte and remove matrix components. This can include liquid-liquid extraction or solid-phase extraction. The subsequent analytical method, typically UPLC-MS/MS, is then validated for parameters such as linearity, accuracy, precision, and sensitivity (limit of detection and limit of quantification). olemiss.edu For instance, a validated UPLC-PDA method was developed for the simultaneous determination of three isoflavans in a plant extract, demonstrating the robustness of such methods for complex samples. olemiss.edu The analysis of polyphenols in whole blood, rather than just plasma, has been highlighted as important to avoid underestimating their absorption and bioavailability. semanticscholar.org The development of methods to analyze flavonoids and their metabolites in biological fluids is essential for understanding their pharmacokinetic profiles. wur.nl

Theoretical and Computational Chemistry Investigations of 3,7,3 Trihydroxyflavone

Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO-LUMO Analysis, Molecular Electrostatic Potential Mapping)

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 3,7,3'-Trihydroxyflavone. Density Functional Theory (DFT) is a widely used method for these investigations, providing a balance between accuracy and computational cost. mdpi.commdpi.com

Density Functional Theory (DFT) studies on flavonoid structures, such as mono-hydroxyflavones, have been performed using various functionals like B3LYP and B3PW91 with basis sets such as 6-31G(d,p) or cc-pVTZ to optimize molecular geometry and calculate electronic properties. mdpi.commdpi.com For instance, DFT calculations on 3-hydroxyflavone (B191502) revealed a unique intramolecular hydrogen-bonding network. mdpi.com Such calculations help determine the stability and electronic structure of the molecule. mdpi.comchemrevlett.com

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic and optical properties, as well as its chemical reactivity. nih.gov The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. chemrevlett.com The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov Studies on related flavonoids show that the distribution of these orbitals and their energy gap can explain reactivity and potential for charge transfer interactions. nih.govresearchgate.net For example, in a study of a series of chromone (B188151) derivatives, the HOMO and LUMO energies were calculated to understand structure-activity relationships. researchgate.net

Interactive Table: Quantum Chemical Properties of Related Flavonoids (Calculated using DFT)

CompoundMethodEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
FlutriafolDFT/B3LYP/6-311++G(d,p)-7.028-1.2435.785 dergipark.org.tr
Flutriafol AnalogueDFT/B3LYP/6-311++G(d,p)-7.146-1.2495.897 dergipark.org.tr
3,4,5,7-TetrahydroxyflavonePBEPBE/6-311++G(d,p)-5.63-2.672.96 researchgate.net
3,4,7,8-TetrahydroxyflavonePBEPBE/6-311++G(d,p)-5.46-2.822.64 researchgate.net

Molecular Electrostatic Potential (MEP) Mapping: MEP maps are valuable for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. chemrevlett.comuomphysics.net The map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. dergipark.org.tr For flavonoids, the MEP map typically shows negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, indicating these are sites for hydrogen bonding and interactions with electrophiles. researchgate.net

Molecular Docking Simulations to Elucidate Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). jbiochemtech.comekb.eg This method is crucial for identifying potential biological targets for flavonoids like this compound and understanding their mechanism of action at a molecular level.

Docking simulations place the ligand into the binding site of a protein and score the different poses based on a scoring function. This allows for the identification of the most likely binding conformation. For flavonoids, the binding site is often an ATP-binding pocket of a kinase or a hydrophobic pocket in other enzymes or receptors. nih.gov For example, molecular docking studies on related flavonoids have identified interactions with targets like the Aryl Hydrocarbon Receptor (AhR), where flavonoids were shown to bind at the interface between protein domains rather than the primary ligand-binding pocket. uantwerpen.bemdpi.com In a study involving 3,7-dihydroxy-flavone, it was found that this compound did not interact with the AHR nuclear translocator protein (ARNT). uantwerpen.bemdpi.com The planar structure of the flavone (B191248) backbone is thought to facilitate interactions like π-π stacking with aromatic residues in protein binding sites.

The output of a docking simulation includes a binding energy or score, which estimates the binding affinity between the ligand and the protein. mdpi.com Lower binding energy values typically indicate a more stable and favorable interaction. For instance, docking studies of various phytochemicals with the CviR protein showed binding energies ranging from -7.7 to -9.1 kcal/mol. researchgate.net

The specific interactions that stabilize the ligand-protein complex are also identified. For flavonoids, these commonly include:

Hydrogen Bonding: The hydroxyl groups on the flavone skeleton are key hydrogen bond donors and acceptors, forming specific interactions with amino acid residues in the binding pocket. nih.gov

Pi-Pi Stacking: The aromatic rings of the flavone structure can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. acs.org

Hydrophobic Interactions: The nonpolar parts of the molecule can form favorable hydrophobic interactions with nonpolar residues in the binding site. acs.org

Interactive Table: Example of Docking Scores and Interactions for Flavonoids with Protein Targets

FlavonoidProtein TargetBinding Energy (kcal/mol)Key Interacting ResiduesInteraction TypesReference
AyaninRmlA Enzyme-7.70ASP110, GLU161, ARG144Hydrogen bonding, Carbon-hydrogen bonding ekb.eg
Rosmarinic AcidCOVID-19 Mpro-7.6Not specifiedNot specified nih.gov
Fisetin (B1672732)Aryl Hydrocarbon Receptor (AhR)Not specifiedPhe55, Lys79, Asp249Hydrogen bonding uantwerpen.bemdpi.com
Kumudine BCviR Protein-9.1Not specifiedNot specified researchgate.net

Molecular Dynamics Simulations for Conformational Dynamics and Interaction Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. jbiochemtech.com MD simulations model the movements of atoms and molecules over time, providing insights into the stability of the docked complex and the conformational changes that may occur upon binding. mdpi.combiorxiv.org

An MD simulation of a protein-ligand complex typically runs for nanoseconds to microseconds, tracking the trajectory of each atom. jbiochemtech.com The stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. mdpi.com A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound. biorxiv.org MD simulations can validate the interactions predicted by docking and reveal the role of water molecules and ions in the binding event. jbiochemtech.com For example, a 100-nanosecond MD simulation was used to confirm the stability of docked conformations of certain flavone derivatives with the SARS-CoV-2 RdRp protein. jbiochemtech.com

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational strategies used to correlate the chemical structure of compounds with their biological activity.

Quantitative Structure-Activity Relationship (QSAR) analysis aims to build a mathematical model that relates the physicochemical properties of a series of compounds to their activities. This model can then be used to predict the activity of new, unsynthesized compounds.

Pharmacophore Modeling focuses on identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific biological target. babrone.edu.in A pharmacophore model can be generated in two primary ways:

Ligand-Based: This approach uses a set of known active molecules to identify common chemical features and their spatial arrangement. babrone.edu.inijper.org

Structure-Based: This method utilizes the 3D structure of the ligand-receptor complex to map the key interaction points within the binding site. ijper.orgmdpi.com

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. ijper.orgmdpi.com For example, a pharmacophore model for flavonoids inhibiting the OAT3 transporter was developed that included four hydrogen-bond acceptor atoms, two hydrogen-bond donor atoms, and three hydrophobic centers. researchgate.net Such models are powerful tools in drug discovery for identifying potential new drug candidates from natural product libraries. nih.govmdpi.com

Mechanistic Research on Biological Activities of 3,7,3 Trihydroxyflavone in in Vitro and Cellular Models

Modulation of Cellular Signaling Pathways

Investigation of Tyrosine Receptor Kinase B (TrkB) Receptor Agonism and Phosphorylation Cascades

There is currently no specific scientific evidence to suggest that 3,7,3'-Trihydroxyflavone acts as an agonist for the Tyrosine Receptor Kinase B (TrkB) receptor or initiates its associated phosphorylation cascades. In contrast, extensive research has been conducted on its isomer, 7,8,3'-Trihydroxyflavone (7,8,3'-THF), which has been identified as a potent small molecule agonist of the TrkB receptor. nih.govarvojournals.orgnih.gov Studies on 7,8,3'-THF have demonstrated its ability to promote the survival of spiral ganglion neurons and protect photoreceptor cell function through TrkB activation, both in vitro and in vivo. nih.govarvojournals.orgnih.gov However, this activity is specific to the 7,8,3'-hydroxylation pattern, and these findings cannot be extrapolated to this compound.

Regulation of JAK/STAT Signaling Pathway

Direct research investigating the regulatory role of this compound on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is not available. Studies on other trihydroxyflavone isomers have shown varied effects. For instance, 7,3',4'-Trihydroxyflavone has been reported to exert anti-inflammatory activity by downregulating the JAK-STAT pathway. nih.gov Another isomer, 3',4',7-Trihydroxyflavone, is noted for its anti-neuroinflammatory effects through the suppression of the JNK-STAT1 pathway. medchemexpress.com Without specific studies, the impact of this compound on this critical signaling cascade remains unknown.

Impact on PI3K/AKT/mTOR Signaling Network

The specific impact of this compound on the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling network has not been elucidated in available research. This pathway is a frequent target for many flavonoids. For example, the related compound Fisetin (B1672732) (3,7,3',4'-Tetrahydroxyflavone) is a known inhibitor of the PI3K/AKT/mTOR pathway. nih.govnih.gov The isomer 3',4',7-Trihydroxyflavone has also been shown to inhibit the phosphorylation of PI3K/Akt in response to oxidative stress. medchemexpress.com However, the absence of a 4'-hydroxyl group in this compound means these activities cannot be assumed.

Influence on NF-κB Pathway Activation and Downstream Gene Expression

There is a lack of direct evidence concerning the influence of this compound on the nuclear factor-kappa B (NF-κB) pathway. The NF-κB signaling cascade is a well-established target for the anti-inflammatory effects of many flavonoids. Research on isomers like 3',4',7-Trihydroxyflavone indicates an inhibitory effect on the nuclear translocation of the NF-κB p65 subunit. medchemexpress.com In contrast, studies on 6,3',4'- and 7,3',4'-Trihydroxyflavone found that phosphorylation of key mediators in the NF-κB pathway was not suppressed. nih.gov This highlights the high degree of specificity conferred by the hydroxylation pattern and underscores the need for direct investigation of this compound.

Enzyme and Protein Interaction Studies

While flavonoids are widely studied as enzyme inhibitors, specific kinetic data for this compound is sparse.

Inhibition Kinetics of Xanthine (B1682287) Oxidase (XOD)

Detailed inhibition kinetics for this compound against Xanthine Oxidase (XOD) have not been specifically reported. However, structure-activity relationship studies on a wide range of flavonoids offer some predictive insights. Research indicates that planar flavones and flavonols that possess a 7-hydroxyl group are often effective inhibitors of xanthine oxidase, exhibiting mixed-type inhibition at low micromolar concentrations. nih.gov Given that this compound fits this structural description, it is plausible that it may exhibit inhibitory activity against XOD. Nevertheless, without empirical kinetic studies, its potency (e.g., IC50 value) and mechanism of inhibition remain speculative.

The table below summarizes the lack of specific data for this compound in contrast to its isomers or related compounds.

Pathway/EnzymeThis compoundIsomers/Related Flavonoids
TrkB Receptor Agonism No Data Available7,8,3'-THF: Potent agonist
JAK/STAT Pathway No Data Available7,3',4'-THF: Downregulates pathway
PI3K/AKT/mTOR Pathway No Data AvailableFisetin: Inhibits pathway
NF-κB Pathway No Data Available3',4',7-THF: Inhibits p65 translocation
Xanthine Oxidase (XOD) No Data AvailableGeneral flavonoids with 7-OH group are often inhibitors

Bromodomain and Extraterminal Domain (BRD4) Inhibition Mechanisms

Currently, there is a lack of specific research data on the direct inhibitory effects of this compound on the Bromodomain and Extraterminal Domain (BRD4). However, studies on structurally similar compounds have provided insights into how flavonoids might interact with this target. For instance, the natural product 3',4',7,8-tetrahydroxyflavone has been identified as a novel and potent selective inhibitor of the second bromodomain of BRD4 (BRD4-BD2). nih.govnih.gov This compound was found to be approximately 100-fold more selective for BRD4-BD2, with an IC50 of 204 nM, compared to the first bromodomain (BRD4-BD1), which had an IC50 of 17.9 µM. nih.govnih.gov Co-crystal structures revealed that 3',4',7,8-tetrahydroxyflavone binds to the acetylated lysine (B10760008) binding pocket of both bromodomains but establishes more significant interactions with BRD4-BD2. nih.govnih.gov While this provides a potential framework, dedicated studies are required to determine if this compound engages in similar inhibitory mechanisms with BRD4.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathway Modulation

Specific mechanistic studies detailing the modulation of cyclooxygenase (COX) and lipoxygenase (LOX) pathways by this compound are not extensively documented. Research on a series of related trihydroxyflavones has shown that these compounds can interact with inflammatory pathways. For example, 3,5,7-Trihydroxyflavone has been demonstrated to inhibit both COX-1 and COX-2, positioning it as a dual inhibitor. nih.gov The same study also found that the tested trihydroxyflavones were capable of inhibiting the production of leukotriene B(4), a product of the 5-LOX pathway, in activated neutrophils. nih.gov Another related compound, 3,3',4'-trihydroxyflavone, was noted as being particularly active in scavenging free radicals, which are involved in these pro-inflammatory pathways. nih.gov These findings suggest that the hydroxylation pattern on the flavone (B191248) backbone is crucial for activity, but direct evidence and detailed mechanistic insights for this compound are yet to be established.

Interaction with Cytochrome P450 Enzymes and Metabolizing Systems

The interaction of this compound with cytochrome P450 (CYP450) enzymes has not been specifically detailed in available research. However, extensive studies on other flavonoid derivatives indicate that the number and position of hydroxyl groups significantly influence their inhibitory actions on various P450 isoforms. nih.gov For example, 3,5,7-trihydroxyflavone (galangin) is a potent inhibitor of CYP1B1 with an IC50 value of 0.003 µM. nih.gov This compound, along with 7-hydroxy- and 5,7-dihydroxyflavones, also demonstrated greater inhibition of CYP2C9 than the parent flavone molecule. nih.gov Furthermore, the biotransformation of 3,7-dihydroxyflavone (B191072) into 3,7,4'-trihydroxyflavone (B192584) has been shown to be inhibited by a specific CYP2E1 inhibitor, indicating the involvement of this enzyme in the metabolism of dihydroxyflavones. researchgate.net These studies underscore the potential for this compound to interact with and possibly inhibit CYP450 enzymes, but direct experimental data for this specific compound is needed to confirm such activity and elucidate the mechanism.

c-Src Kinase Inhibition and Associated Kinase Profiling

Direct research on the inhibition of c-Src kinase by this compound and its associated kinase profile is currently unavailable. Studies on the closely related isomers, 6,3',4'-trihydroxyflavone (B3031360) and 7,3',4'-trihydroxyflavone, have shown that they can exert anti-inflammatory effects by binding to c-Src. nih.gov In silico docking models suggest that these compounds fit into the ATP-binding pocket of the kinase, indicating a competitive binding mechanism. nih.gov This interaction with c-Src was shown to downregulate downstream signaling pathways, including the IL-17, TNF, and JAK-STAT pathways. nih.gov While these findings highlight a potential mechanism for trihydroxyflavones, kinase profiling and inhibition assays specific to this compound are necessary to determine its activity and selectivity towards c-Src and other kinases.

Modulation of DNA/RNA Synthesis and Interactions with Nucleic Acids (e.g., DNA Cleavage Mechanisms)

There is limited specific information regarding the modulation of DNA/RNA synthesis or direct interactions with nucleic acids by this compound. Research on other flavones and hydroxyflavone isomers has demonstrated that these compounds can interact with double-stranded DNA, leading to a stabilization of the DNA structure, which is primarily attributed to intercalation. researchgate.net Some bioflavonoids that possess a planar 7-hydroxy benzopyrone ring with a 3'- or 4'-hydroxy-2-phenyl ring have been shown to induce DNA cleavage in the MLL gene by inhibiting topoisomerase II. pnas.org Although this compound shares some of these structural features, its specific capacity to bind to nucleic acids, modulate the activity of enzymes involved in DNA/RNA synthesis, or induce DNA cleavage has not been experimentally verified.

Studies on Protein Sumoylation Inhibition

Currently, there are no available studies that specifically investigate the inhibitory effects of this compound on protein sumoylation. Research in this area has identified other flavonoid isomers as inhibitors of this post-translational modification process. Notably, 2',3',4'-trihydroxyflavone has been discovered as a cell-permeable and mechanistically unique inhibitor of protein sumoylation. nih.govresearchgate.netnih.gov This compound has been shown to block the transfer of SUMO from the E2 conjugating enzyme (Ubc9) to its substrate. researchgate.net This highlights that the specific arrangement of hydroxyl groups on the flavone structure is critical for this particular biological activity. Without dedicated research, it remains unknown whether this compound can inhibit any of the enzymes involved in the SUMO conjugation pathway.

Antioxidant and Redox Homeostasis Mechanisms

This compound has demonstrated notable antioxidant properties in various in vitro assays. Its ability to scavenge free radicals is a key mechanism contributing to its potential role in maintaining redox homeostasis. The antioxidant capacity of this compound has been quantitatively assessed through its interaction with stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

In one study, the free radical scavenging activity of this compound was evaluated and compared with standard antioxidants. The results indicated a high percentage of inhibition in both DPPH and ABTS assays, suggesting it is an effective antioxidant agent. jchr.org The scavenging effect was found to be dose-dependent. jchr.org The structural features of flavonoids, particularly the number and arrangement of hydroxyl groups, are known to be critical for their antioxidant activity. These groups can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cellular components.

The table below summarizes the in vitro antioxidant activity of this compound from a comparative study. jchr.org

AssayConcentration% Inhibition of this compoundStandard% Inhibition of Standard
DPPH 50 µg/ml45.31Ascorbic Acid60.15
100 µg/ml58.2Ascorbic Acid72.46
150 µg/ml69.47Ascorbic Acid85.32
200 µg/ml81.54Ascorbic Acid96.71
ABTS 50 µg/ml42.18Ascorbic Acid58.43
100 µg/ml55.42Ascorbic Acid69.21
150 µg/ml67.88Ascorbic Acid81.06
200 µg/ml79.13Ascorbic Acid94.55

This table is based on data presented in the Journal of Chemical Health Risks, showcasing the dose-dependent radical scavenging activities of this compound. jchr.org

By effectively scavenging reactive oxygen species (ROS), this compound can help protect cells from oxidative stress, a condition implicated in the pathogenesis of numerous diseases. Maintaining redox homeostasis is crucial for normal cellular function, and compounds like this compound that possess strong antioxidant capabilities may contribute positively to this balance.

Direct Scavenging of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

This compound has demonstrated significant direct antioxidant properties by scavenging free radicals. The antioxidant capacity of flavonoids is a key aspect of their biological activity, primarily attributed to their ability to donate a hydrogen atom, which neutralizes reactive species. nih.gov In vitro studies have confirmed the efficacy of this compound in this regard.

One study assessed its antioxidant potential using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical scavenging assays. jchr.org The results indicated that this compound exhibits a high percentage of inhibition against both DPPH and ABTS radicals, comparable to standard antioxidants. jchr.org The scavenging effect was found to be dose-dependent, with increasing concentrations of the compound leading to greater radical neutralization. jchr.org This direct scavenging activity is crucial for protecting cells from oxidative damage caused by ROS, which are produced during normal metabolic processes and from external sources. jchr.org

While specific data on the direct scavenging of Reactive Nitrogen Species (RNS) by this compound is not extensively detailed in the available literature, the general antioxidant properties of flavonoids encompass the quenching of RNS. nih.gov RNS, such as nitric oxide (NO) and peroxynitrite, are also implicated in cellular damage. The chemical structure of flavonoids, including this compound, allows them to interact with and neutralize these reactive species, thus mitigating nitrosative stress. ijcmas.com

Table 1: In Vitro Antioxidant Activity of Trihydroxyflavone Isomers

Compound Assay IC50 Value Source
This compound DPPH Radical Scavenging Data indicates high % inhibition jchr.org
This compound ABTS Radical Scavenging Data indicates high % inhibition jchr.org
7,3´,4´-Trihydroxyflavone Cellular ROS Scavenging 2.71 µM nih.gov
6,3´,4´-Trihydroxyflavone Cellular ROS Scavenging 3.02 µM nih.gov

Indirect Antioxidant Mechanisms: Nrf2 Pathway Activation and Regulation of Endogenous Antioxidant Enzymes

Beyond direct scavenging, flavonoids can exert indirect antioxidant effects by modulating cellular signaling pathways that control the expression of endogenous antioxidant enzymes. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. nih.gov

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). nih.gov In the presence of oxidative stress or activators like certain flavonoids, Nrf2 dissociates from Keap1 and translocates to the nucleus. mdpi.com Inside the nucleus, Nrf2 binds to the ARE in the promoter region of various genes, initiating the transcription of a suite of cytoprotective proteins. nih.gov

These Nrf2-dependent genes include key endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), heme oxygenase-1 (HO-1), and NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govmdpi.com By upregulating these enzymes, flavonoids enhance the cell's intrinsic capacity to neutralize ROS and detoxify harmful compounds, thereby providing sustained protection against oxidative stress. nih.gov

While direct studies detailing the activation of the Nrf2 pathway by this compound are limited, research on structurally similar flavonoids provides strong evidence for this mechanism. For instance, the isomer 3',4',7-Trihydroxyflavone has been shown to protect neuronal cells from oxidative stress by preserving the activity of SOD and catalase. nih.gov Similarly, other flavonoids like quercetin (B1663063) and kaempferol (B1673270) are well-documented activators of the Nrf2/ARE pathway. mdpi.comjohnshopkins.edu This suggests that this compound likely shares this ability to bolster cellular antioxidant defenses through the modulation of this critical regulatory pathway.

Examination of Pro-oxidant Chemistry and Quinone/Quinone Methide Formation in Specific Cellular Contexts

Under certain conditions, flavonoids can exhibit pro-oxidant activity, a phenomenon that is dependent on their chemical structure and the cellular environment, particularly the presence of metal ions like copper and iron. uctm.edu This activity can lead to the generation of ROS, which, while typically damaging, can be harnessed for therapeutic purposes, such as inducing apoptosis in cancer cells. uctm.edu

The 3-hydroxyflavone (B191502) structure, a key feature of this compound, is known to participate in pro-oxidant reactions. In the presence of metal ions, these compounds can react with oxygen to produce superoxide radicals, hydrogen peroxide, and a mixture of semiquinones and quinones. uctm.edu This redox cycling can lead to cellular damage, including lipid peroxidation and DNA damage. uctm.edu

Furthermore, flavonoids that possess a catechol (ortho-dihydroxy) group on their B-ring can be oxidized to form electrophilic quinone or quinone methide intermediates. core.ac.uk While this compound lacks a catechol moiety, the general pro-oxidant chemistry associated with the flavonoid scaffold, especially in the presence of transition metals, remains relevant. uctm.edu The formation of quinone-like species represents a potential mechanism through which this compound could exert cytotoxic effects in specific contexts, such as in cancer cells which often have higher concentrations of metal ions and increased metabolic activity. uctm.edu

Cellular Response Modulations

Effects on Cell Cycle Progression and Apoptosis in Defined Cellular Models

This compound has been shown to influence cell viability, indicating an impact on fundamental cellular processes such as proliferation and apoptosis. An in vitro study using the MTT assay demonstrated that this compound caused a statistically significant, dose-dependent effect on the viability of cancer cells. jchr.org

While specific mechanistic studies on the effect of this compound on cell cycle checkpoints are not yet available, research on other closely related flavonoids provides insight into the potential mechanisms. Flavonoids are known to induce cell cycle arrest at various phases, including G2/M and G1/S, by modulating the expression and activity of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). mdpi.com

Furthermore, flavonoids can trigger apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway. This process is characterized by:

Regulation of Bcl-2 family proteins: An increase in the ratio of pro-apoptotic proteins (e.g., Bax, Bak) to anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). nih.govsemanticscholar.org

Mitochondrial dysfunction: Loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol. nih.gov

Caspase activation: Activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3). nih.govsemanticscholar.org

PARP cleavage: Cleavage of poly-ADP-ribose polymerase (PARP) by activated caspase-3, a hallmark of apoptosis. nih.gov

For example, the isomer 3',4',7-Trihydroxyflavone was found to prevent apoptosis in neuronal cells by inhibiting the activation of caspases-9 and -3 and regulating Bcl-2 family proteins. nih.gov Conversely, 7,8-Dihydroxyflavone induced apoptosis in hepatocarcinoma cells by increasing levels of cleaved-caspase-3 and Bax, while decreasing Bcl-2. semanticscholar.org These findings suggest that this compound likely modulates cell survival and proliferation by interfering with cell cycle progression and activating apoptotic signaling cascades.

Anti-inflammatory Mechanisms in Macrophage and Other Inflammatory Cellular Models (e.g., Cytokine and Inflammatory Mediator Suppression, iNOS and COX-2 Regulation)

Although direct studies on this compound are limited, extensive research on its isomers, 6,3´,4´-Trihydroxyflavone and 7,3´,4´-Trihydroxyflavone, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage models provides a strong basis for its potential anti-inflammatory mechanisms. nih.gov These flavonoids have been shown to significantly suppress the production of key inflammatory mediators.

A primary mechanism is the inhibition of nitric oxide (NO) production. This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large quantities of NO during an inflammatory response. nih.gov Similarly, these compounds have been observed to reduce the expression of cyclooxygenase-2 (COX-2), a critical enzyme in the synthesis of pro-inflammatory prostaglandins. nih.gov

Furthermore, these trihydroxyflavones effectively suppress the gene expression and secretion of several pro-inflammatory cytokines. In LPS-stimulated macrophages, treatment with these flavonoids leads to a significant reduction in the levels of:

Tumor Necrosis Factor-alpha (TNF-α)

Interleukin-6 (IL-6)

Interleukin-1β (IL-1β) nih.gov

The underlying mechanism for these effects often involves the inhibition of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of iNOS, COX-2, and pro-inflammatory cytokine gene expression. nih.gov

Table 2: Anti-inflammatory Activity of Trihydroxyflavone Isomers in LPS-Stimulated RAW 264.7 Macrophages

Compound Activity IC50 Value (2D Model) Source
6,3´,4´-Trihydroxyflavone NO Suppression 22.1 µM nih.gov
7,3´,4´-Trihydroxyflavone NO Suppression 26.7 µM nih.gov

Data from closely related isomers strongly suggest the potential anti-inflammatory profile of this compound.

Neuroprotective Mechanisms in Neuronal Cell Lines (e.g., Neurite Regeneration, Spiral Ganglion Neuron Survival)

The neuroprotective potential of trihydroxyflavones has been highlighted in several studies, primarily focusing on isomers of this compound. A significant body of research points to the compound 7,8,3'-Trihydroxyflavone as a potent agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). nih.govwikipedia.org BDNF is a critical neurotrophin for neuronal survival, growth, and differentiation. nih.gov

In vitro studies have shown that 7,8,3'-Trihydroxyflavone promotes the survival of spiral ganglion neurons (SGNs), which are essential for hearing. nih.gov This neuroprotective effect was demonstrated to be TrkB-dependent, as blocking the receptor nullified the survival-promoting activity of the compound. nih.gov This finding is particularly relevant for conditions involving sensorineural hearing loss where SGNs degenerate following hair cell loss. nih.gov

In addition to promoting neuronal survival, 7,8,3'-Trihydroxyflavone has been shown to stimulate neurite outgrowth in dorsal root ganglion (DRG) neurons. nih.gov This activity is crucial for nerve regeneration and establishing neuronal connections. For instance, treatment with 1 µM of 7,8,3'-Trihydroxyflavone increased neurite length by over 15-fold compared to control conditions. nih.gov

Another isomer, 3',4',7-Trihydroxyflavone, has demonstrated neuroprotective effects by shielding neuronal cells from oxidative stress-induced apoptotic death. nih.gov It achieves this by reducing ROS production, protecting mitochondrial function, and modulating apoptosis-related proteins. nih.gov These collective findings on its isomers strongly suggest that this compound may possess significant neuroprotective properties, potentially through mechanisms involving TrkB receptor activation and antioxidant pathways.

Inhibition of Osteoclastic Differentiation in Bone Marrow-Derived Macrophage Models

Extensive research into the biological activities of various flavonoids has revealed their potential in modulating bone metabolism. One area of significant interest is the inhibition of osteoclastogenesis, the process of osteoclast differentiation from hematopoietic precursor cells, primarily bone marrow-derived macrophages (BMMs). Dysregulation of this process, leading to excessive bone resorption by mature osteoclasts, is a key factor in the pathogenesis of osteoporotic bone loss.

While numerous flavonoids have been investigated for their anti-osteoclastic properties, specific research on this compound in this context is not available in the reviewed scientific literature. However, studies on structurally similar trihydroxyflavones provide a framework for understanding the potential mechanisms by which such compounds might influence osteoclast differentiation.

For instance, research on other trihydroxyflavone isomers demonstrates significant inhibitory effects on receptor activator of nuclear factor-κB ligand (RANKL)-induced osteoclastogenesis in both BMMs and RAW 264.7 macrophage cell lines. nih.govresearchgate.net RANKL is a critical cytokine that, upon binding to its receptor RANK on the surface of macrophage precursors, initiates a cascade of intracellular signaling events essential for osteoclast formation. mdpi.comresearchgate.net

Key mechanistic insights from related compounds suggest that the inhibition of osteoclast differentiation often involves the modulation of major signaling pathways. For example, the suppression of the mitogen-activated protein kinase (MAPK) signaling pathway, particularly the c-Jun N-terminal kinase (JNK) pathway, has been identified as a crucial mechanism. nih.govresearchgate.net Additionally, interference with the nuclear factor-κB (NF-κB) signaling pathway is another common target. researchgate.net

The downstream effects of inhibiting these signaling pathways typically include the reduced expression of key transcription factors necessary for osteoclastogenesis. Notably, the expression of c-Fos and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), a master regulator of osteoclast differentiation, is often suppressed. nih.govmdpi.com This, in turn, leads to the downregulation of genes that encode for osteoclast-specific markers and functional proteins, such as tartrate-resistant acid phosphatase (TRAP) and Cathepsin K (CTSK), which are essential for the bone-resorbing activity of mature osteoclasts. jksdh.or.kr

Furthermore, flavonoids have been shown to disrupt the formation of the actin ring, a cytoskeletal structure crucial for the bone-resorbing function of mature osteoclasts. researchgate.net

While these findings are based on studies of other trihydroxyflavones, they provide a strong indication of the potential mechanisms by which this compound could inhibit osteoclastic differentiation in bone marrow-derived macrophage models. Future in vitro and cellular studies are necessary to specifically elucidate the activity and molecular targets of this compound in the context of bone metabolism.

Structure Activity Relationship Sar Studies and the Molecular Basis of Action for 3,7,3 Trihydroxyflavone

Influence of Hydroxylation Patterns on Biological Activities

The number and position of hydroxyl (-OH) groups on the flavonoid skeleton are paramount in determining their biological activities. Hydroxylation not only affects the antioxidant capacity but also influences interactions with various enzymes and cellular targets.

3-OH Group : The hydroxyl group at the C3 position is a significant feature for the antioxidant properties of flavonols. Its presence is associated with notable scavenging capacity against free organic radicals. The 3-OH group can form a hydrogen bond with the 4-oxo group in the C ring, which can affect the planarity and electronic properties of the molecule. This feature, in conjunction with other hydroxyl groups, often enhances the antioxidant potential.

7-OH Group : The 7-hydroxyl group on the A ring is also a key contributor to the biological effects of flavonoids. Studies have indicated that flavonoids possessing a 7-OH group exhibit significant bioactivity. For instance, the presence of hydroxyl groups at the C-5 and C-7 positions in the A-ring has been associated with anti-inflammatory activities.

3'-OH Group : The hydroxyl group at the C3' position on the B ring is particularly important. In combination with a 4'-OH group, it forms a catechol moiety, which is a critical determinant for potent antioxidant activity. The 3'-OH group is also implicated in other biological activities, such as the inhibition of certain enzymes. For example, hydroxylation at the C3′ and C4′ positions of the B ring has been found to remarkably enhance the inhibition of aldose reductase activity.

Table 1: Influence of Hydroxyl Position on Biological Activities of Flavonoids

Hydroxyl PositionRingAssociated Biological Activities
3-OHCPotent antioxidant and free radical scavenging activity.
7-OHAContributes to anti-inflammatory and other biological effects.
3'-OHBCrucial for forming a catechol group, leading to strong antioxidant and enzyme inhibitory activities.

The presence of an ortho-dihydroxy, or catechol, group on the B ring (at the 3' and 4' positions) is a well-established structural feature that significantly enhances the biological potency of flavonoids, particularly their antioxidant activity. This structural motif is a powerful electron-donating system, which increases the radical scavenging capacity of the molecule.

The catechol structure confers high stability to the radical formed after scavenging a free radical, making flavonoids with this feature highly effective antioxidants. For instance, flavonoids with a catechol moiety are potent scavengers of reactive oxygen species (ROS) and reactive nitrogen species (RNS). They have been shown to be effective inhibitors of lipid peroxidation.

Furthermore, the catechol moiety is critical for other biological activities beyond antioxidant effects. It has been implicated in the inhibition of Aβ aggregation, which is relevant in the context of Alzheimer's disease. Structure-activity relationship studies have revealed that the catechol moiety on the B ring plays a critical role in these inhibitory activities.

Effects of Methylation, Glycosylation, and Other Substitutions on the Activity of 3,7,3'-Trihydroxyflavone Analogues

Modifications to the hydroxyl groups of this compound, such as methylation and glycosylation, can significantly alter its biological activity, bioavailability, and metabolic stability.

Methylation : The methylation of hydroxyl groups on a flavonoid scaffold generally leads to an increase in metabolic stability and membrane transport, which can result in enhanced oral bioavailability. O-methylation prevents the formation of glucuronic acid and sulfate (B86663) conjugates, which are the primary routes of flavonoid metabolism and elimination. However, methylation can have varied effects on biological activity. While it can decrease the radical scavenging capacity of flavonoids, it has been shown in some cases to increase the potency of their anticancer effects. For example, 3'-methylation of flavones or flavonols has been found to increase their in vitro cytotoxicity against human gastric cell lines.

Glycosylation : The attachment of sugar moieties to the flavonoid core, known as glycosylation, generally increases the water solubility of the compound. However, it often leads to a decrease in antioxidant activity compared to the corresponding aglycone. The position and number of sugar groups are important factors. For instance, the antioxidant properties of flavonol glycosides have been reported to decline as the number of glycosidic moieties increases. Despite the reduced antioxidant activity, glycosylation can sometimes enhance bioavailability. The most commonly glycosylated positions in flavonoids are the 7-OH in flavones and the 3-OH in flavonols.

Table 2: Effects of Common Substitutions on Flavonoid Activity

SubstitutionEffect on BioavailabilityEffect on Antioxidant ActivityOther Notable Effects
MethylationGenerally increases.Generally decreases.Can enhance anticancer activity and metabolic stability.
GlycosylationCan be enhanced.Generally decreases.Increases water solubility.

Computational SAR Modeling (e.g., Comparative Molecular Field Analysis - CoMFA) to Predict and Explain Activity Trends

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, are valuable tools for understanding and predicting the biological activities of flavonoids. These approaches establish a mathematical relationship between the chemical structure of a compound and its biological effect.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that has been applied to flavonoids to elucidate the structural requirements for their activity. CoMFA models correlate the biological activity of a series of compounds with their 3D steric and electrostatic fields. The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity.

For instance, a CoMFA study on 3',4'-dihydroxyflavone (B191068) derivatives as 5-lipoxygenase inhibitors revealed that both steric and electrostatic fields contributed to the model, with the steric field having a more significant impact. Such models can guide the design of new, more potent flavonoid analogues. QSAR studies on flavonoids have been used to predict a wide range of activities, including antioxidant, anticancer, and enzyme inhibitory effects.

Correlation between Specific Structural Features and Identified Molecular Target Interactions

The specific structural features of this compound and its analogues dictate their interactions with molecular targets, thereby determining their mechanism of action.

Planar Structure and Hydrophobicity : A planar structure, often conferred by the C2=C3 double bond in the C ring, is important for the interaction of flavonoids with some targets, such as P-glycoprotein. Hydrophobicity also plays a significant role in these interactions.

Hydroxyl Groups and Hydrogen Bonding : The hydroxyl groups on the flavonoid skeleton are crucial for forming hydrogen bonds with amino acid residues in the active sites of enzymes and receptors. For example, molecular docking studies have shown that flavonoids can bind to the active site of α-glucosidase through hydrogen bond interactions.

Catechol Moiety and Target Binding : The catechol group in the B ring can be particularly important for target binding. In some cases, it has been shown to be involved in π-π stacking interactions with aromatic amino acid residues, such as tyrosine, in the binding pocket of proteins like mTOR.

The synthesis and biological evaluation of analogues of fisetin (B1672732) (3,7,3',4'-tetrahydroxyflavone), a close structural relative of this compound, have provided insights into the molecular basis of their action as kinase inhibitors. These studies have identified specific structural modifications that can enhance their potency and selectivity against targets like c-Kit, CDK2, and mTOR.

Metabolism and Biotransformation of 3,7,3 Trihydroxyflavone in in Vitro Systems

Phase I Metabolic Pathways (e.g., Hydroxylation)

Phase I metabolism of flavonoids, such as 3,7,3'-trihydroxyflavone, primarily involves oxidation reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, with hydroxylation being a key transformation. While direct in vitro studies on the hydroxylation of this compound are not extensively documented, valuable insights can be drawn from research on structurally similar flavonoids.

For instance, studies on other flavonoids have shown that the B-ring is a common site for hydroxylation. The CYP1A isozymes, in particular, have been identified as the main enzymes involved in flavonoid hydroxylation in rat liver microsomes nih.gov. Research on flavanones has demonstrated that human CYP1 family enzymes are more active than CYP2A6 in oxidizing hydroxylated flavanones nih.gov. The presence of one or no hydroxyl groups on the B-ring appears to be a structural requirement for microsomal hydroxylation, as the presence of two or more hydroxyl groups on the B-ring seems to inhibit further hydroxylation nih.gov. Given that this compound possesses a single hydroxyl group on its B-ring at the 3'-position, it is plausible that it undergoes further hydroxylation, potentially at the 4'- or 5'-positions, mediated by CYP enzymes.

Phase II Metabolic Pathways: Glucuronidation and Sulfonation by UDP-Glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs)

Phase II metabolism involves the conjugation of the flavonoid with endogenous molecules to increase their water solubility and facilitate their excretion. The primary conjugation reactions for flavonoids are glucuronidation and sulfonation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.

Glucuronidation: UGTs catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to a hydroxyl group on the flavonoid. Studies on structurally related trihydroxyflavones have identified UGT1A1 and UGT1A9 as the main isoforms responsible for their glucuronidation acs.orgresearchgate.net. Specifically, UGT1A1 has been shown to be the primary enzyme for 4'-O-glucuronidation, while UGT1A9 is mainly responsible for 3-O-glucuronidation acs.orgresearchgate.net. Given the presence of hydroxyl groups at the 3, 7, and 3' positions of this compound, it is highly probable that it serves as a substrate for these UGT isoforms, leading to the formation of glucuronide conjugates at these positions.

Sulfonation: SULTs catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group. Research on a variety of flavonoids, including those with a 7-hydroxyl group, has demonstrated that SULT1A3 is a key enzyme in their sulfonation, with a high degree of regioselectivity for the 7-OH position nih.govresearchgate.netresearchgate.net. Studies using Caco-2 cell lysates, a model for intestinal metabolism, have confirmed that flavonoids are primarily sulfated at the 7-OH position, with minor amounts of 4'-O-sulfates also being formed nih.govresearchgate.net. Therefore, the 7-OH group of this compound is a likely primary site for sulfonation.

Regioselectivity and Enzyme Specificity in Conjugation Reactions

The positions at which glucuronidation and sulfonation occur on the flavonoid skeleton are not random and are dictated by the specific UGT and SULT isoforms involved.

In glucuronidation, a clear regioselectivity has been observed for different UGT isoforms. As mentioned, UGT1A1 shows a strong preference for the 4'-hydroxyl group, while UGT1A9 predominantly targets the 3-hydroxyl group of flavonoids acs.orgresearchgate.net. Other isoforms, such as UGT1A7, have also been implicated in the glucuronidation of flavonoids acs.org.

For sulfonation, SULT1A3 exhibits a pronounced regioselectivity for the 7-hydroxyl group of flavones, flavonols, and flavanones nih.govresearchgate.netresearchgate.net. Molecular docking studies have provided a structural basis for this preference, explaining why sulfonation occurs almost exclusively at this position for many flavonoids nih.govresearchgate.net. While SULT1A3 is a major player, other SULT isoforms may also contribute to the sulfonation of flavonoids.

The interplay between these enzymes and the available hydroxyl groups on this compound will determine the specific profile of its conjugated metabolites.

Role of Microbial Biotransformation in In Vitro Gut Models (e.g., Ring Fission Products)

The human gut microbiota plays a crucial role in the metabolism of flavonoids that are not absorbed in the upper gastrointestinal tract. In vitro models simulating the gut environment have shown that gut microbes can extensively metabolize flavonoids through various reactions, including deglycosylation, reduction, and ring fission.

The structure of a flavonoid, particularly its hydroxylation pattern, significantly influences its rate of degradation by gut microflora iastate.edu. Flavonoids are typically catabolized into smaller phenolic compounds through the cleavage of their heterocyclic C-ring nih.gov. This process, known as ring fission, leads to the formation of various low-molecular-weight phenolic acids. While specific ring fission products of this compound have not been detailed in the available literature, the general pathway of flavonoid degradation by gut microbiota suggests that it would be broken down into simpler phenolic compounds. These microbial metabolites can then be absorbed and may exert their own biological effects.

Identification and Characterization of Major Metabolites in Experimental Biological Models

The identification and characterization of metabolites are essential for understanding the complete metabolic profile of this compound. In vitro systems such as liver microsomes, hepatocytes, and intestinal cell lines are commonly used for these studies.

Based on the metabolic pathways discussed, the major metabolites of this compound expected to be identified in these models would include:

Phase I Metabolites: Hydroxylated derivatives of this compound, potentially at the 4'- or 5'-positions of the B-ring.

Phase II Metabolites: Glucuronide and sulfate (B86663) conjugates of the parent compound. The primary metabolites would likely be 3-O-glucuronide, 7-O-glucuronide, 3'-O-glucuronide, and 7-O-sulfate.

Microbial Metabolites: Ring fission products, such as various phenolic acids, resulting from the degradation of the flavonoid backbone by gut microbiota.

The following table summarizes the potential metabolites of this compound based on in vitro studies of structurally related flavonoids.

Metabolic Phase Potential Metabolite Enzymes Involved Position of Modification
Phase IDihydroxy-methoxy-flavoneCytochrome P450 (CYP)B-ring (e.g., 4'- or 5'-position)
Phase IIThis compound-O-glucuronideUDP-Glucuronosyltransferases (UGTs)3-OH, 7-OH, 3'-OH
Phase IIThis compound-O-sulfateSulfotransferases (SULTs)7-OH (primary), 3'-OH
MicrobialPhenolic acidsGut microbiotaC-ring fission

Research on Synthetic and Naturally Occurring Derivatives and Analogues of 3,7,3 Trihydroxyflavone

Synthesis and Biological Evaluation of Mono-, Di-, and Poly-substituted Trihydroxyflavones

The synthesis of substituted trihydroxyflavones is often achieved through methods like the Algar-Flynn-Oyamada reaction, which involves the oxidative cyclization of a chalcone (B49325) precursor. wikipedia.org For instance, 3,7,3'-trihydroxyflavone can be synthesized from its corresponding 2′,4′,3-trihydroxychalcone. conicet.gov.ar Researchers have created a variety of trihydroxyflavone derivatives to investigate how the number and position of hydroxyl groups, as well as the introduction of other substituents, influence their biological activity.

Studies have shown that the arrangement of hydroxyl groups is a critical determinant of their antiproliferative and kinase-inhibiting effects. mdpi.com The biological activities of these substituted flavonoids are diverse, with significant findings in anticancer and antioxidant domains. ijpsr.com

Key Research Findings:

Anticancer Activity : A study evaluating seventeen trihydroxyflavone derivatives against human lung (A549), breast (MCF-7), and brain (U87) cancer cell lines found that most compounds inhibited cancer cell proliferation at concentrations between 10 and 50 µM. mdpi.com The derivatives were generally more active against the MCF-7 cell line. mdpi.com Notably, 3',4',5-trihydroxyflavone was identified as the most potent compound against both A549 and MCF-7 cell lines. mdpi.com

Antioxidant Activity : The antioxidant capacity of trihydroxyflavones is strongly linked to their structure. nih.gov The presence of an ortho-dihydroxy (catechol) group on the B-ring is particularly important for high antioxidant activity, as it is involved in binding and neutralizing free radicals like hydroxyl, peroxyl, and peroxynitrite radicals. mdpi.comnih.gov For example, a trihydroxyflavone with hydroxyl groups at the 2', 3', and 4' positions showed the strongest free radical scavenging ability. mdpi.com

Substitution Effects : The introduction of substituents other than hydroxyl groups has also been explored. For example, the synthesis of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone showed that fluorination at the C3 position can enhance antioxidant activity. nih.gov The 3-fluoro-3',4',5'-trihydroxyflavone displayed improved radical scavenging activity compared to its non-fluorinated counterpart. nih.gov

Biological Activity of Selected Substituted Trihydroxyflavones
CompoundSubstitution PatternBiological Activity (EC50/IC50)Cell Line/AssayReference
3',4',5-Trihydroxyflavone-OH at C3', C4', C5Potent anticancer activityA549 (Lung), MCF-7 (Breast) mdpi.com
7,8-Dihydroxyflavone-OH at C7, C8High anticancer activityNot specified mdpi.com
3-Fluoro-3',4',5'-trihydroxyflavone-F at C3; -OH at C3', C4', C5'EC50 = 0.24 µg/mL (Antioxidant)DPPH Radical Scavenging nih.gov
3',4',5'-Trihydroxyflavone-OH at C3', C4', C5'EC50 = 0.33 µg/mL (Antioxidant)DPPH Radical Scavenging nih.gov

Investigation of Dimethoxyflavones and Other Ether Derivatives

The biological properties of flavonoids can be significantly altered by modifying their hydroxyl groups through etherification, most commonly methylation to form methoxy (B1213986) derivatives. Research in this area investigates how blocking one or more hydroxyl groups affects metabolism, bioavailability, and efficacy.

Human cytochrome P450 (P450) enzymes, particularly those in the CYP1 family, are known to metabolize methoxylated flavonoids. nih.gov Studies on compounds like 3'-methoxyflavone, 4'-methoxyflavone, and 3',4'-dimethoxyflavone (B191118) have shown that they can be oxidized by P450s 1B1 and 2A13. nih.gov The primary metabolic pathway is O-demethylation, which converts the methoxy groups back into hydroxyl groups. Ring oxidation can also occur, but to a lesser extent. nih.gov

Key Research Findings:

Metabolism : 3′,4′-Dimethoxyflavone serves as a good substrate for CYP1B1, which efficiently O-demethylates it to form 3′,4′-dihydroxyflavone. nih.gov

Synthetic Analogues : The synthesis of analogues like 3',4',5'-trimethoxyflavone has been pursued to create compounds with potentially different pharmacological profiles. nih.gov The evaluation of these ether derivatives alongside their hydroxylated counterparts helps to elucidate the role of free hydroxyl groups in specific biological activities.

Metabolism of Methoxyflavone Derivatives by CYP1B1
CompoundPrimary Metabolite(s)Metabolic ReactionReference
3'-Methoxyflavone3'-HydroxyflavoneO-demethylation nih.gov
4'-Methoxyflavone4'-HydroxyflavoneO-demethylation nih.gov
3',4'-Dimethoxyflavone3',4'-Dihydroxyflavone (B191068)O-demethylation nih.gov

Studies on Biflavonoids and Other Complex Flavonoid Structures Incorporating this compound Motifs

Biflavonoids are complex structures composed of two flavonoid monomer units linked together. nih.gov These dimers can be formed from identical or different flavonoid monomers, connected by either a carbon-carbon (C-C) or a carbon-oxygen-carbon (C-O-C) bond. researchgate.netresearchgate.net The specific linkage position and the nature of the constituent monomers determine the structure and properties of the resulting biflavonoid. nih.gov

While specific research on biflavonoids formed directly from two this compound units is not extensively documented, the principles of biflavonoid chemistry suggest that this flavone (B191248) could act as a building block for such complex molecules. The study of naturally occurring and synthetic biflavonoids reveals a wide range of pharmacological activities that often differ from their monomeric components. nih.govtaylorandfrancis.com

Key Research Findings:

Structural Diversity : Biflavonoids are classified based on the type of linkage and the position of the bond between the two flavonoid units. Common linkages include 3-8″, 3'-8'', 6-6'', and 8-8''. nih.govmdpi.com

Biological Activities : Biflavonoids exhibit a broad spectrum of biological effects, including anti-inflammatory, antioxidant, anticancer, antiviral, and neuroprotective properties. nih.govtaylorandfrancis.com

Linkage-Activity Relationship : The type of linkage can influence the biological activity. For example, a study on cytotoxicity found that 3-3″ linked biflavonoids had the capacity to inhibit cancer cell growth, whereas a 6-8″ linked biflavonoid showed no cytotoxic activity. mdpi.com Biflavonoids with an ether bond, such as delicaflavone (B13420544) and hinokiflavone, have also demonstrated significant biological potential. mdpi.com

Comparative Analysis of Biological Activities Across Structurally Related Flavonoids

Comparative studies are crucial for understanding the structure-activity relationships of flavonoids. By systematically altering the molecular structure and observing the resulting changes in biological effect, researchers can identify the key chemical features responsible for a compound's activity.

Key Research Findings:

Hydroxylation Pattern and Activity : The position of hydroxyl groups significantly impacts biological function. A comparative study of 6,3´,4´-trihydroxyflavone and 7,3´,4´-trihydroxyflavone found that this single positional difference on the A-ring led to different activities. The 7,3',4'-isomer showed a higher ROS-scavenging capacity, while the 6,3',4'-isomer was a more potent inhibitor of nitric oxide (NO) and interleukin-1β (IL-1β) production. nih.gov

Core Structure and Activity : The fundamental flavonoid skeleton is also a determinant of activity. A comparison of the bacteriostatic activity of flavanones, flavones, and their precursor chalcones against Staphylococcus aureus revealed that the open-chain chalcone structure was more potent than the cyclized flavanone (B1672756) or flavone structures. scielo.br For example, 2',4',4-trihydroxychalcone (MIC = 29 µg/ml) was significantly more active than 5,7,4'-trihydroxyflavanone (MIC = 120 µg/ml). scielo.br

Correlation Between Activities : Research has explored the relationship between different biological effects. A study of seventeen trihydroxyflavones found only a moderate correlation between their anticancer and antioxidant activities for A549 and U87 cancer cells. mdpi.com This suggests that while antioxidant effects may contribute to the anticancer mechanism for some compounds, other mechanisms of action are also involved. mdpi.com For instance, one of the most active anticancer compounds in the study did not possess strong free-radical scavenging properties, indicating a different pathway for its antiproliferative effects. mdpi.com

Comparative Biological Activities of Structurally Related Flavonoids
Compound 1Compound 2Activity ComparedFindingReference
6,3´,4´-Trihydroxyflavone7,3´,4´-TrihydroxyflavoneAntioxidant (ROS Scavenging)7,3´,4´-Isomer is more potent (IC50 = 2.71 µM vs 3.02 µM) nih.gov
6,3´,4´-Trihydroxyflavone7,3´,4´-TrihydroxyflavoneAnti-inflammatory (NO Suppression)6,3´,4´-Isomer is more potent (IC50 = 22.1 µM vs 26.7 µM) nih.gov
5,7,4'-Trihydroxyflavanone2',4',4-TrihydroxychalconeBacteriostatic (S. aureus)Chalcone is more potent (MIC = 29 µg/ml vs 120 µg/ml) scielo.br
5,7-Dihydroxyflavone2',4'-DihydroxychalconeBacteriostatic (S. aureus)Chalcone is more potent (MIC = 28.8 µg/ml vs 105 µg/ml) scielo.br

Future Directions and Emerging Research Avenues for 3,7,3 Trihydroxyflavone

Development of Advanced In Vitro and 3D Cellular Models for Comprehensive Mechanistic Elucidation

The limitations of traditional two-dimensional (2D) cell culture models in accurately predicting in vivo responses are well-documented. nih.gov These conventional models force cells into an unnatural monolayer, which can alter cell morphology, signaling, and response to bioactive compounds. nih.gov To gain a more physiologically relevant understanding of 3,7,3'-trihydroxyflavone's mechanisms of action, the development and utilization of advanced in vitro and three-dimensional (3D) cellular models are paramount.

3D cell models, such as spheroids and organoids, more closely mimic the in vivo microenvironment, allowing for improved cell-cell and cell-extracellular matrix interactions. nih.govbiosynth.com Research on related trihydroxyflavones, such as 7,3´,4´-trihydroxyflavone, has already demonstrated the value of 3D macrophage models in studying anti-inflammatory activities. nih.gov These models have shown that while the compound was less bioactive in 3D compared to 2D cultures, it still significantly suppressed pro-inflammatory mediators, highlighting differences in compound penetration and cellular responses between the two systems. nih.gov

Future studies on this compound should leverage these advanced models to investigate its effects on various cell types and disease states. For instance, 3D cancer spheroid models could provide more accurate insights into its potential anti-proliferative and apoptotic activities. youtube.com Similarly, organoid models of different tissues could elucidate its metabolism and tissue-specific effects. The development of such models will be crucial for bridging the gap between in vitro findings and in vivo efficacy. nih.govbiosynth.com

Exploration of Novel Molecular Targets and Undiscovered Signaling Pathways

While the antioxidant properties of flavonoids are a primary focus, their biological activities are often multifaceted, involving interactions with a range of molecular targets and signaling pathways. For instance, the related compound 7,3´,4´-trihydroxyflavone has been shown to exert its anti-inflammatory effects through the IL-17, TNF, and JAK-STAT signaling pathways by binding to c-Src. nih.gov Another related flavonoid, 3′,4′,7-Trihydroxyflavone, has demonstrated anti-neuroinflammatory effects by suppressing the JNK-STAT1 pathway. medchemexpress.com

Future research on this compound should aim to identify its specific molecular targets and unravel the signaling cascades it modulates. Techniques such as molecular docking could be employed to predict potential binding partners, as has been done for other novel hydroxy flavones with targets like Survivin. Furthermore, investigating its impact on key cellular processes such as apoptosis, cell cycle regulation, and inflammation at the molecular level will be critical. Studies on similar compounds have indicated the potential to induce G2/M phase arrest in cancer cells and modulate pathways like PI3K/Akt and mTOR. A comprehensive understanding of these interactions will be essential for defining its therapeutic potential.

Integration of Multi-Omics Data to Understand Cellular Responses to this compound

To obtain a holistic view of the cellular responses to this compound, the integration of multi-omics data is an emerging and powerful approach. Transcriptomics, proteomics, and metabolomics can provide a comprehensive snapshot of the changes occurring within a cell upon treatment with the compound. This approach has been successfully used to analyze the mechanisms of flavonoid differences in plants and to understand the responses of organisms to various stimuli. nih.govnih.gov

By combining these datasets, researchers can identify key genes, proteins, and metabolites that are altered by this compound and map the perturbed biological pathways. nih.gov For example, an integrated multi-omics approach could reveal novel connections between the compound's structure and its effects on cellular metabolism and signaling. This methodology has the potential to uncover complex regulatory networks and provide a deeper understanding of the compound's mode of action beyond a single target or pathway. researchgate.netresearchgate.net

Advancements in Analytical Methodologies for Precise Quantification in Complex Biological Samples

Accurate and sensitive quantification of this compound and its metabolites in complex biological matrices such as plasma, tissues, and urine is crucial for pharmacokinetic and metabolism studies. Modern analytical techniques are essential for the reliable determination of flavonoids. nih.gov High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a powerful tool for this purpose, offering high sensitivity and selectivity.

Future advancements in this area may involve the development of ultra-high-performance liquid chromatography (UPLC) methods for faster and more efficient separations. researchgate.net Additionally, the use of advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), can aid in the identification of unknown metabolites. The development of validated, robust, and high-throughput analytical methods will be essential for supporting preclinical and potentially clinical investigations of this compound.

Below is a table summarizing current and emerging analytical techniques for flavonoid quantification:

Analytical TechniqueDescriptionApplication for this compound
HPLC-UV/DAD High-Performance Liquid Chromatography with UV/Diode-Array Detection. A standard method for quantification based on UV absorbance.Basic quantification in simpler matrices, quality control of extracts.
HPLC-MS/MS High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry. Offers high sensitivity and selectivity for complex samples. Precise quantification in biological fluids like plasma and urine.
UPLC-MS/MS Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry. Provides faster analysis and higher resolution than traditional HPLC. researchgate.netHigh-throughput pharmacokinetic studies.
LC-NMR Liquid Chromatography coupled with Nuclear Magnetic Resonance. Allows for structural elucidation of metabolites directly from the separated mixture.Identification of novel metabolites of this compound in vivo.
Capillary Electrophoresis (CE) A separation technique based on the differential migration of ions in an electric field.Analysis of charged derivatives or in specific applications requiring high separation efficiency.

Rational Design and Synthesis of Next-Generation this compound Analogues with Tailored Activities

Building upon a deeper understanding of the structure-activity relationships of this compound, the rational design and synthesis of novel analogues with improved potency, selectivity, and pharmacokinetic properties is a promising future direction. Medicinal chemistry strategies can be employed to modify the core flavonoid structure to enhance its interaction with specific biological targets.

The synthesis of flavonoid derivatives is a well-established field, often involving methods like the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by cyclization reactions. researchgate.netnih.gov For instance, the Algar-Flynn-Oyamada reaction is a common method for preparing 3-hydroxyflavones. researchgate.net By strategically adding or modifying functional groups on the flavonoid scaffold, it is possible to create a library of analogues for screening. This approach has been used to synthesize new flavonoid derivatives with antifungal and anti-inflammatory activities. nih.govnih.gov The goal would be to develop next-generation compounds based on the this compound structure with optimized therapeutic potential for specific diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,7,3'-Trihydroxyflavone, and how can purity be validated?

  • Methodology : Use multi-factor experimental designs to optimize reaction conditions (e.g., solvent selection, temperature, catalyst). Methylation of precursor flavonoids (e.g., using CH₃I and K₂CO₃ in acetone/DMSO under reflux) can yield derivatives for structural modification . Validate purity via HPLC with UV detection (λmax ~238–343 nm, depending on substituents) and compare retention times against standards . Confirm structure using ¹H/¹³C NMR and mass spectrometry .

Q. How should solubility challenges be addressed for in vitro studies?

  • Methodology : Prepare stock solutions in DMSO (solubility ≥5 mg/mL) or ethanol, purged with inert gas to prevent oxidation . For aqueous assays, use co-solvents (e.g., <1% DMSO) and validate biocompatibility with solvent controls. Dynamic light scattering (DLS) can assess aggregation in aqueous buffers .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology : UV/Vis spectroscopy (λmax ~343 nm for flavones) identifies chromophore patterns. IR spectroscopy detects hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) confirms molecular weight (expected m/z ~286.05 for C₁₅H₁₀O₅) .

Advanced Research Questions

Q. How do UGT isoforms influence the metabolic stability of this compound?

  • Methodology : Incubate with recombinant UDP-glucuronosyltransferases (UGT1A1, UGT1A9) and pooled human liver microsomes (pHLM). Use LC-MS/MS to quantify glucuronide metabolites. Kinetic parameters (Km, Vmax) derived from Michaelis-Menten models reveal isoform-specific activity. Eadie-Hofstee plots identify non-linear kinetics (e.g., substrate inhibition) .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

  • Methodology : Standardize cell models (e.g., primary vs. immortalized lines) and exposure times. For antioxidant assays, compare ORAC (oxygen radical absorbance capacity) and DPPH radical scavenging under identical conditions. Use pathway-specific inhibitors (e.g., PI3K/Akt inhibitors) to validate mechanisms observed in related flavonoids like baicalein .

Q. How can regioselective modification of hydroxyl groups enhance target engagement?

  • Methodology : Protect specific hydroxyl groups (e.g., 3-OH with tert-butyldimethylsilyl chloride) during synthesis to direct methylation/acylation. Assess derivatives via competitive binding assays (e.g., fluorescence polarization for kinase inhibition) and molecular docking simulations .

Data Analysis and Validation

Q. How should researchers interpret conflicting solubility and stability data?

  • Methodology : Replicate conditions from literature (e.g., temperature, solvent purity) and use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Compare degradation products (e.g., quinone formation from oxidation) using LC-MS .

Q. What statistical approaches are recommended for multi-parametric bioactivity studies?

  • Methodology : Apply factorial design (e.g., response surface methodology) to optimize dose, time, and combinatorial treatments. Use ANOVA with post-hoc correction (e.g., Tukey’s test) for pairwise comparisons. Meta-analysis of published IC₅₀ values can identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.